molecular formula C16H22F2N4OS B12264735 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Cat. No.: B12264735
M. Wt: 356.4 g/mol
InChI Key: ZYCSOEYWQVTVAF-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiadiazole ring, a piperidine ring, and a difluoropiperidine moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Formation of the Piperidine Ring: Piperidine can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Difluoropiperidine Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various types of chemical reactions:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine would depend on its specific biological target. Generally, compounds with thiadiazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The difluoropiperidine moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine
  • 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine
  • 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Uniqueness

1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This may influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C16H22F2N4OS

Molecular Weight

356.4 g/mol

IUPAC Name

[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C16H22F2N4OS/c17-16(18)5-9-21(10-6-16)14(23)12-3-7-22(8-4-12)15-20-19-13(24-15)11-1-2-11/h11-12H,1-10H2

InChI Key

ZYCSOEYWQVTVAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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